n-(2-(Benzo[d]thiazol-2-ylamino)ethyl)methanesulfonamide
Description
Properties
Molecular Formula |
C10H13N3O2S2 |
|---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzothiazol-2-ylamino)ethyl]methanesulfonamide |
InChI |
InChI=1S/C10H13N3O2S2/c1-17(14,15)12-7-6-11-10-13-8-4-2-3-5-9(8)16-10/h2-5,12H,6-7H2,1H3,(H,11,13) |
InChI Key |
SKLNFKDAILPBKP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCNC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-(Benzo[d]thiazol-2-ylamino)ethyl)methanesulfonamide typically involves the coupling of substituted 2-amino benzothiazoles with various reagents. One common method involves the reaction of 2-amino benzothiazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(2-(Benzo[d]thiazol-2-ylamino)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-(Benzo[d]thiazol-2-ylamino)ethyl)methanesulfonamide is a compound with a unique structure featuring a benzo[d]thiazole moiety linked to an ethylamine group and a methanesulfonamide functional group. It has potential biological applications, especially in medicinal chemistry, due to the pharmacological properties of the benzo[d]thiazole ring. This compound exhibits significant biological activity, particularly as an antibacterial agent, effective against both Gram-positive and Gram-negative bacteria. The sulfonamide component may enhance this activity by inhibiting bacterial enzymes involved in folate synthesis, such as dihydropteroate synthetase.
Potential Applications
- Antibacterial Therapy : this compound may be developed into a therapeutic agent against various bacterial infections due to its antibacterial properties.
- Inhibition of Bacterial Enzymes : Studies indicate that this compound interacts with specific bacterial enzymes. Its sulfonamide group can competitively inhibit dihydropteroate synthetase, which is crucial for bacterial folate synthesis. Molecular docking studies have also shown promising results regarding its binding affinity to various targets related to bacterial growth and survival.
- Drug Design : The uniqueness of this compound lies in its specific combination of a benzo[d]thiazole ring with an ethylene amine linkage and a methanesulfonamide functional group. This arrangement enhances its antibacterial properties and provides avenues for further modification and optimization in drug design compared to other similar compounds.
Chemical Reactivity
Mechanism of Action
The mechanism of action of N-(2-(Benzo[d]thiazol-2-ylamino)ethyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, as an anti-inflammatory agent, it inhibits cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins . As an anti-tubercular agent, it targets enzymes involved in the biosynthesis of the mycobacterial cell wall, disrupting the growth and replication of the bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of n-(2-(Benzo[d]thiazol-2-ylamino)ethyl)methanesulfonamide with analogous benzothiazole and sulfonamide derivatives, focusing on structural, synthetic, and functional distinctions.
Core Structural Variations
Key Observations :
- Substituent Effects: The ethylamino-methanesulfonamide group in the target compound distinguishes it from sulfur-linked analogs (e.g., β-keto-sulfones in ). This group may enhance solubility and metabolic stability compared to thioether or imine derivatives .
- Biological Relevance : Unlike the title compound, 2-(1H-benzimidazol-2-yl)benzenesulfonamide derivatives () exhibit crystallographic utility but lack reported bioactivity. The benzothiazole-sulfonamide hybrid structure may offer dual functionality in drug design .
Biological Activity
N-(2-(Benzo[d]thiazol-2-ylamino)ethyl)methanesulfonamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C10H13N3O2S2 |
| Molecular Weight | 271.4 g/mol |
| IUPAC Name | N-[2-(1,3-benzothiazol-2-ylamino)ethyl]methanesulfonamide |
| InChI Key | SKLNFKDAILPBKP-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)NCCNC1=NC2=CC=CC=C2S1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Anti-inflammatory Activity : It inhibits cyclooxygenase enzymes (COX-1 and COX-2), leading to a decrease in the production of pro-inflammatory prostaglandins.
- Antimycobacterial Activity : Research indicates that it has potential as an anti-tubercular agent, showing effectiveness against Mycobacterium tuberculosis.
- Anticancer Properties : Some derivatives of benzothiazole compounds have demonstrated significant cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell migration .
Biological Activity Data
Recent studies have highlighted the compound's diverse biological activities:
-
Anti-inflammatory Effects :
- Inhibition of COX enzymes results in reduced inflammation markers.
- Effective in models of acute and chronic inflammation.
-
Antimycobacterial Effects :
- In vitro studies have shown promising results against Mycobacterium tuberculosis, with significant inhibition of bacterial growth.
- Anticancer Activity :
Case Study 1: Anti-inflammatory Activity
A study demonstrated that this compound significantly reduced inflammation in animal models. The compound was administered at varying doses, with notable decreases in inflammatory cytokines such as IL-6 and TNF-α observed at higher concentrations.
Case Study 2: Antimycobacterial Activity
In another investigation, the compound exhibited potent activity against Mycobacterium tuberculosis in vitro. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard anti-tubercular drugs, suggesting its potential as a lead compound for further development.
Case Study 3: Anticancer Properties
Research on benzothiazole derivatives revealed that compounds structurally related to this compound inhibited the proliferation of cancer cells effectively. For instance, derivatives were shown to arrest the cell cycle at specific phases and activate apoptotic pathways through modulation of key signaling proteins like AKT and ERK .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for n-(2-(Benzo[d]thiazol-2-ylamino)ethyl)methanesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 2-chloro-N-(4-sulfamoylphenyl)acetamides can act as versatile synthons for coupling with benzo[d]thiazole derivatives . Optimization involves varying solvents (e.g., DMF, MeOH), temperature (80–120°C), and catalysts (e.g., K₂CO₃). Design of Experiments (DoE) using factorial or response surface methodologies can systematically reduce trial-and-error approaches by identifying critical parameters (e.g., molar ratios, reaction time) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms regioselectivity of sulfonamide attachment and aromatic proton environments. For example, benzo[d]thiazole protons typically appear as doublets at δ 7.2–8.5 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, with ESI+ modes detecting [M+H]⁺ ions.
- TLC/HPLC : Monitors reaction progress and purity (e.g., Rf values ≈ 0.75 in ethyl acetate/hexane) .
Q. How are preliminary biological activities of this compound screened in academic research?
- Methodological Answer : In vitro assays (e.g., MTT for cytotoxicity) are conducted against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Dose-response curves (IC₅₀ calculations) and structure-activity relationship (SAR) studies guide modifications, such as introducing electron-withdrawing groups on the benzothiazole ring to enhance activity .
Advanced Research Questions
Q. How can computational modeling improve the design of this compound derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict electronic properties (HOMO-LUMO gaps) and reactive sites for functionalization. Molecular docking (AutoDock Vina) screens binding affinities to targets like EGFR or tubulin, prioritizing derivatives for synthesis . Machine learning models trained on existing SAR data can predict bioavailability or toxicity, reducing experimental workloads .
Q. What strategies resolve contradictions in solubility and stability data for this compound?
- Methodological Answer : Discrepancies often arise from solvent polarity (e.g., DMSO vs. aqueous buffers) or pH-dependent degradation. Use Hansen solubility parameters (HSPiP software) to identify optimal solvents. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect decomposition products. If instability persists, prodrug strategies (e.g., esterification) may enhance shelf-life .
Q. How can reaction pathways for synthesizing this compound be validated mechanistically?
- Methodological Answer : Isotopic labeling (e.g., ¹⁵N in benzothiazole) tracks bond formation via NMR. In situ IR spectroscopy monitors intermediate species (e.g., sulfonamide anion formation). Kinetic studies under pseudo-first-order conditions determine rate constants, while Eyring plots elucidate thermodynamic parameters (ΔH‡, ΔS‡) .
Q. What methodologies assess the metabolic stability of this compound in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
